Alanine, N-nitro-, methyl ester (9CI)

Description

Historical Context and Discovery

The development of nitro-substituted amino acids emerged from the broader field of amino acid modification chemistry, which gained momentum during the mid-20th century as researchers sought to create novel biochemical probes and synthetic intermediates. The specific synthesis of Alanine, N-nitro-, methyl ester evolved from early investigations into nitroalanine derivatives, which were initially explored as analogs of aspartate for enzyme metabolism studies. These early studies recognized the potential of nitro groups to serve as neutral mimics of carboxylate functionalities while maintaining similar geometric and electronic properties.

Pioneering research in nitro amino acid synthesis utilized various methodological approaches, including the Easton three-component coupling method, which provided access to beta-nitroalanine derivatives through novel decarboxylation pathways. The development of these synthetic methodologies laid the groundwork for accessing N-nitro variants, including the methyl ester derivatives that offer enhanced stability and synthetic versatility. The evolution of synthetic approaches has been driven by the recognition that nitro-substituted amino acids provide unique opportunities for biochemical investigations that are not readily accessible through other chemical modifications.

The historical progression of nitro amino acid chemistry reflects broader trends in medicinal chemistry and biochemical research, where the need for precise molecular probes has driven innovation in synthetic methodology. Early investigations focused primarily on beta-nitroalanine derivatives, but subsequent research expanded to include N-nitro variants that offer different reactivity profiles and biological activities. This expansion was facilitated by advances in synthetic organic chemistry that made previously challenging transformations more accessible to researchers across various disciplines.

Chemical Taxonomy and Nomenclature

The systematic nomenclature of Alanine, N-nitro-, methyl ester follows established International Union of Pure and Applied Chemistry conventions for modified amino acid derivatives. The compound is officially designated as "Alanine, N-nitro-, methyl ester (9CI)" according to Chemical Abstracts Service nomenclature, where the "9CI" designation indicates the ninth collective index naming convention. This systematic approach ensures unambiguous identification of the compound across scientific literature and chemical databases.

Alternative nomenclature systems recognize this compound as "Propanoic acid, 2-(nitroamino)-, methyl ester," which emphasizes the underlying propanoic acid backbone with nitroamino substitution. This alternative naming convention provides insight into the compound's structural relationship to simple carboxylic acid derivatives and highlights the key functional groups that define its chemical behavior. The systematic approach to nomenclature ensures that researchers can accurately identify and communicate about specific chemical entities across different scientific contexts.

The taxonomic classification of this compound places it within the broader category of N-substituted amino acid derivatives, specifically those bearing nitro functionalities. This classification scheme recognizes the fundamental structural modifications that distinguish these compounds from natural amino acids while acknowledging their derivation from standard amino acid precursors. The hierarchical organization of chemical nomenclature systems enables researchers to understand structural relationships and predict chemical properties based on established patterns within related compound families.

| Nomenclature System | Official Name | Classification Level |

|---|---|---|

| Chemical Abstracts Service | Alanine, N-nitro-, methyl ester (9CI) | Primary systematic name |

| International Union of Pure and Applied Chemistry | Propanoic acid, 2-(nitroamino)-, methyl ester | Alternative systematic name |

| Functional Group Classification | N-nitro amino acid methyl ester | Structural class designation |

Properties

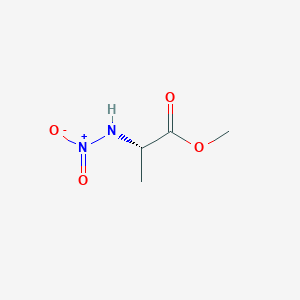

IUPAC Name |

methyl (2S)-2-nitramidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c1-3(4(7)10-2)5-6(8)9/h3,5H,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXDNCFSSIUHIS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methanol-Mediated Esterification

The esterification of alanine with methanol is a foundational step. A standard protocol involves reacting alanine with methanol in the presence of trimethylchlorosilane (TMCS) at room temperature. TMCS acts as a Lewis acid catalyst, protonating the carbonyl oxygen of alanine to enhance nucleophilic attack by methanol. The reaction proceeds via nucleophilic acyl substitution, yielding alanine methyl ester with a typical yield of 85–90%.

Reaction Conditions:

Alternative Esterification Methods

Ethyl ester analogs (e.g., L-alanine, N-nitro-, ethyl ester) have been synthesized using ethanol and thionyl chloride (SOCl₂), suggesting adaptability to methyl ester formation. However, methanol’s higher nucleophilicity and lower steric hindrance favor methyl ester production.

Nitration of Alanine Methyl Ester

Nitronate Intermediate Formation

Introducing the nitro group to alanine methyl ester requires deprotonation of the amine to generate a nucleophilic nitronate. A validated method involves treating alanine methyl ester with methyl nitronate (CH₃NO₂⁻) under strongly basic conditions. Key steps include:

-

Deprotonation: n-Butyllithium (n-BuLi, 2.5 M in hexanes) deprotonates nitromethane at -78°C to form methyl nitronate.

-

Nucleophilic Attack: The nitronate attacks the α-carbon of alanine methyl ester, forming N-nitroalanine methyl ester.

Reaction Conditions:

Challenges and Side Reactions

Competing elimination reactions often produce dehydroalanine derivatives. For example, using cyanomethyl esters instead of methyl esters leads to α,β-unsaturated byproducts via nitro group elimination. Mitigation strategies include:

-

Lowering Base Strength: Substituting n-BuLi with Na₂CO₃ reduces elimination but slows nitration.

-

Temperature Control: Maintaining strict cryogenic conditions (-78°C) minimizes thermal degradation.

One-Pot Synthesis Approaches

Simultaneous Esterification and Nitration

A streamlined one-pot method combines esterification and nitration using formaldehyde and nitroethylene. This approach, adapted from β-N-methylamino-L-alanine synthesis, involves:

-

Mannich Reaction: Alanine reacts with formaldehyde and nitroethylene to form a nitroalkyl intermediate.

-

Esterification: Methanol and TMCS convert the intermediate to the methyl ester.

Reaction Conditions:

-

Formaldehyde: 37% aqueous solution (1.3 equiv)

-

Catalyst: N-Methylbenzylamine (1.2 equiv)

-

Solvent: Ethanol/water (1:1)

-

Temperature: Reflux (78°C)

Purification and Characterization

Chromatographic Separation

Flash silica chromatography with hexanes/ethyl acetate (5:1) effectively isolates the target compound from dehydroalanine byproducts. However, prolonged column exposure risks degradation, necessitating rapid processing.

Spectroscopic Data

Comparative Analysis of Methods

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Alanine, N-nitro-, methyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Products may include nitroso derivatives or other oxidized nitrogen compounds.

Reduction: The primary product is the corresponding amino ester.

Substitution: Various substituted esters or amides can be formed depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Efficient Synthesis of Amino Acid Derivatives

One notable application of Alanine, N-nitro-, methyl ester is in the synthesis of γ-amino methyl esters. A study demonstrated a novel 'one pot' method for converting nitroalkanes to γ-nitro-aliphatic methyl esters using microwave irradiation. This method significantly enhances yield compared to traditional heating methods, making it a valuable approach in organic chemistry for synthesizing amino acid derivatives such as GABA analogues .

Table 1: Comparison of Synthesis Methods for γ-Nitro-Aliphatic Methyl Esters

| Method | Yield (%) | Reaction Time (min) | Conditions |

|---|---|---|---|

| Microwave Irradiation | 85 | 5 | DBU, Sealed Vessel |

| Conventional Heating | 65 | 30 | Standard Heating |

Biological Research

Role as a Nitric Oxide Synthase Inhibitor

Alanine, N-nitro-, methyl ester is structurally related to N-nitro-L-arginine methyl ester (L-NAME), a well-known inhibitor of nitric oxide synthase. Research has shown that L-NAME can induce hypertension and affect various biochemical pathways in animal models. For instance, studies on rats treated with L-NAME revealed significant alterations in lipid peroxidation and endothelial nitric oxide synthase activity, indicating its potential use in hypertension research .

Case Study: Effects on Visual Evoked Potentials

In an experimental study involving chronic stress models in rats, L-NAME administration resulted in decreased brain and retina nitrite levels while affecting visual evoked potentials. This suggests that Alanine, N-nitro-, methyl ester derivatives could be instrumental in studying the neurobiological impacts of nitric oxide modulation .

Environmental Applications

Antibacterial and Algicidal Properties

Recent investigations have explored the environmental applications of N-acyl alanine methyl esters (NAMEs), which include derivatives of Alanine, N-nitro-, methyl ester. These compounds have demonstrated minor algicidal and antibacterial properties against various microorganisms, including diatoms and bacteria. This suggests potential applications in biocontrol agents for harmful algal blooms and pathogenic bacteria in marine environments .

Therapeutic Potential

Emerging Therapeutics for Inflammation and Cancer

Nitro fatty acids and related compounds have shown promise in treating inflammation and cancer. The ability of compounds like Alanine, N-nitro-, methyl ester to modulate signaling pathways involved in inflammatory responses positions them as potential therapeutic agents. Studies indicate that these compounds can influence the NF-κB signaling pathway and other pro-inflammatory mechanisms .

Mechanism of Action

The mechanism of action of alanine, N-nitro-, methyl ester involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Alanine, N-nitro-, methyl ester (9CI) with structurally related compounds, focusing on molecular features, physicochemical properties, and functional distinctions:

Notes:

- LogP : A higher LogP indicates greater lipophilicity. The nitro group in Alanine, N-nitro-, methyl ester contributes to its moderate hydrophobicity compared to the more polar N-methyl analog .

- Ester Groups: Methyl/ethyl esters influence metabolic stability; ethyl esters generally prolong half-life compared to methyl esters .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Alanine, N-nitro-, methyl ester (9CI), and how do they influence experimental design?

- Answer : The compound (CAS 130642-16-9) has a calculated LogP of 0.243, indicating moderate hydrophobicity, and a polar surface area (PSA) of 84.15 Ų, which suggests significant hydrogen-bonding potential . These properties guide solvent selection (e.g., methanol/water mixtures for solubility) and chromatographic methods (reverse-phase HPLC). Stability studies should account for nitro group sensitivity to light and heat, necessitating storage in dark, cool conditions (e.g., 2–8°C) .

Q. What synthetic strategies are recommended for preparing Alanine, N-nitro-, methyl ester (9CI)?

- Answer : While direct synthesis protocols are not detailed in the provided evidence, analogous nitro-amino acid esters (e.g., N-acetyl-N-nitroso alanine derivatives) are typically synthesized via nitrosation reactions using nitrous acid or alkyl nitrites under controlled pH and temperature . For this compound, esterification of N-nitro-alanine with methanol in the presence of a dehydrating agent (e.g., thionyl chloride) could be explored, with careful monitoring to avoid over-nitrosation or ester hydrolysis.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Use a combination of:

- NMR : Confirm the nitro group (δ 8–10 ppm for nitro protons in DMSO-d6) and ester methyl group (δ 3.6–3.8 ppm).

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 163.06 (C₅H₉N₂O₄⁺) .

- Infrared Spectroscopy (IR) : Identify nitro (N–O stretch at ~1520 cm⁻¹) and ester (C=O stretch at ~1740 cm⁻¹) functional groups.

Advanced Research Questions

Q. How does the nitro group in Alanine, N-nitro-, methyl ester (9CI) affect its reactivity in organic transformations?

- Answer : The nitro group is electron-withdrawing, which can:

- Enhance electrophilicity : Facilitate nucleophilic substitution at the α-carbon, particularly in alkaline conditions.

- Limit stability under reductive conditions : Catalytic hydrogenation may reduce the nitro group to an amine, altering reactivity. Researchers should employ mild reductants (e.g., Zn/HCl) if retaining the nitro group is critical .

Q. What methodologies are suitable for studying the biological activity of this compound?

- Answer : While direct biological data is limited, methodological approaches include:

- Enzyme inhibition assays : Test interactions with amino acid-metabolizing enzymes (e.g., alanine transaminase) using UV-Vis spectroscopy to monitor cofactor depletion.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC₅₀ determination).

- Molecular docking : Compare binding affinity with structurally similar nitro-containing compounds (e.g., N-nitroso derivatives) to hypothesize targets .

Q. How can researchers address discrepancies in observed vs. predicted LogP values?

- Answer : Discrepancies may arise from:

- Solvent interactions : Experimental LogP (e.g., shake-flask method) can deviate due to compound ionization in aqueous phases. Adjust pH to suppress ionization (pH ≈ pKa – 2).

- Impurities : Purify via preparative HPLC (C18 column, 70:30 methanol/water) and re-measure.

- Computational model limitations : Cross-validate using multiple software (e.g., ChemAxon, ACD/Labs) .

Q. What analytical techniques are recommended for stability profiling under varying storage conditions?

- Answer : Design a stability study with:

- Forced degradation : Expose to heat (40–60°C), UV light (254 nm), and humidity (75% RH).

- HPLC-PDA : Monitor degradation products (e.g., nitro group reduction to amine).

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life .

Q. How can the compound’s potential as a prodrug be evaluated?

- Answer :

- Esterase hydrolysis assays : Incubate with liver microsomes or porcine esterase, quantifying methanol release via GC-MS.

- Plasma stability tests : Compare half-life in human plasma vs. buffer to assess enzymatic vs. chemical hydrolysis.

- In vivo pharmacokinetics : Use radiolabeled (¹⁴C-methyl) compound to track metabolite formation in rodent models .

Methodological Notes

- Contradiction Management : Conflicting data on nitro group stability (e.g., thermal vs. photolytic degradation) necessitates pilot studies under intended experimental conditions .

- Safety Protocols : Nitro compounds may generate toxic byproducts (e.g., nitrosamines). Use fume hoods and LC-MS to detect trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.